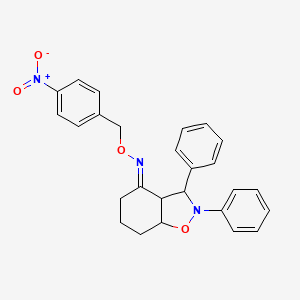

2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime (DPHBNB) is an organic compound that is widely used in scientific research laboratories due to its unique properties. DPHBNB is a heterocyclic compound containing an oxime functional group, and can be synthesized from 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one (DPHB) and 4-nitrobenzyl alcohol. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. Due to its unique properties, DPHBNB has a variety of applications in scientific research, and is widely used as an intermediate in the synthesis of other compounds.

Aplicaciones Científicas De Investigación

1. Chemical Reactions and Cycloadditions

The compound is involved in complex chemical reactions and 1,3-dipolar cycloadditions. For instance, research conducted by Narasimhan, Heimgartner, Hansen, and Schmid (1973) revealed that benzonitrile p-nitrobenzylide undergoes 1,3-dipolar cyclo-additions with 3-phenyl-2H-azirines, leading to the partial formation of pyrimidines and diazabicyclo[3.1.0]hex-enes under certain conditions (Narasimhan, Heimgartner, Hansen, & Schmid, 1973).

2. Photoinitiation and Polymerization

In the field of photopolymerization, this compound has shown potential. For example, a study by Liu, Graff, Xiao, Dumur, and Lalevée (2021) found that certain oxime esters, derived from a similar nitrocarbazole scaffold, exhibited excellent photoinitiation abilities in the presence of acrylate monomers under LED irradiation. These findings suggest potential applications in 3D printing and composite preparation (Liu, Graff, Xiao, Dumur, & Lalevée, 2021).

3. Oxidation and Reduction Reactions

The compound plays a role in oxidation and reduction reactions. Miralles-Roch, Tallec, and Tardivel (1993) demonstrated that α-nitrobenzylic compounds partially form corresponding oximes at the mercury cathode in specific experimental conditions, indicating the potential for electrochemical applications (Miralles-Roch, Tallec, & Tardivel, 1993).

4. Catalysis and Chemical Synthesis

This compound may also have applications in catalysis and chemical synthesis. Research by Bernando, Florindo, Wolff, Machura, and Fernandes (2015) explored the catalytic activity of oxo-rhenium complexes in the reduction of aldehydes, which could potentially relate to the reactions involving 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime (Bernando, Florindo, Wolff, Machura, & Fernandes, 2015).

Propiedades

IUPAC Name |

(E)-N-[(4-nitrophenyl)methoxy]-2,3-diphenyl-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazol-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c30-29(31)22-16-14-19(15-17-22)18-32-27-23-12-7-13-24-25(23)26(20-8-3-1-4-9-20)28(33-24)21-10-5-2-6-11-21/h1-6,8-11,14-17,24-26H,7,12-13,18H2/b27-23+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZMINYCHKGPFT-SLEBQGDGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)[N+](=O)[O-])C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)/C(=N/OCC5=CC=C(C=C5)[N+](=O)[O-])/C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B2996401.png)

![2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2996403.png)

![2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2996404.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2996410.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2996412.png)

![2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide](/img/structure/B2996421.png)